2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one
Description
This compound is an indole derivative featuring a 3-fluorophenylmethanesulfonyl group at the indole C3 position and a pyrrolidin-1-yl ethanone substituent at the N1 position. Indole derivatives are pharmacologically significant due to their ability to interact with biological targets such as enzymes and receptors . The sulfonyl group enhances stability and modulates electronic properties, while the pyrrolidine ring may improve solubility and bioavailability .
Properties
IUPAC Name |
2-[3-[(3-fluorophenyl)methylsulfonyl]indol-1-yl]-1-pyrrolidin-1-ylethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3S/c22-17-7-5-6-16(12-17)15-28(26,27)20-13-24(19-9-2-1-8-18(19)20)14-21(25)23-10-3-4-11-23/h1-2,5-9,12-13H,3-4,10-11,14-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HUARXFLRQABLCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CN2C=C(C3=CC=CC=C32)S(=O)(=O)CC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-{3-[(3-fluorophenyl)methanesulfonyl]-1H-indol-1-yl}-1-(pyrrolidin-1-yl)ethan-1-one is a complex organic compound with potential biological activities, particularly in the fields of cancer research and pharmacology. Its structure incorporates an indole moiety, which is known for its diverse range of biological activities, including anticancer and antimicrobial properties.
Chemical Structure and Properties
The compound has the following molecular formula and characteristics:
- Molecular Formula : C21H21FN2O3S
- Molecular Weight : 400.5 g/mol
The structure features a sulfonyl group attached to a fluorophenyl ring and an indole core, which is linked to a pyrrolidine ring. This unique arrangement contributes to its biological activity by facilitating interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, including enzymes and receptors. The sulfonyl and indole groups are known to modulate enzymatic activity, potentially inhibiting pathways involved in tumor growth and proliferation.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, indole derivatives have been shown to inhibit the Hedgehog signaling pathway, which is implicated in various malignancies such as basal cell carcinoma and medulloblastoma .
Antimicrobial Properties
Indole derivatives also display antimicrobial activity. Studies have demonstrated that certain compounds within this class can effectively inhibit the growth of Gram-positive and Gram-negative bacteria. The mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways .
Case Studies
- Hedgehog Signaling Inhibition : A study highlighted the effectiveness of indole derivatives in inhibiting the Hedgehog pathway, which is crucial for the development of certain cancers. This inhibition could lead to reduced tumor growth in preclinical models .
- Antimicrobial Testing : In vitro testing of related compounds showed promising results against pathogens like Staphylococcus aureus and Escherichia coli, indicating potential for therapeutic applications in treating infections .
Data Table: Summary of Biological Activities
| Biological Activity | Related Compounds | Mechanism |
|---|---|---|
| Anticancer | Indole derivatives | Hedgehog pathway inhibition |
| Antimicrobial | Various indoles | Disruption of cell wall synthesis |
Comparison with Similar Compounds
Structural Modifications and Their Impacts
Table 1: Key Structural Features and Properties of Analogs
Functional Group Analysis
Chlorine/Bromine (Analogs): Enhance lipophilicity but may introduce steric bulk, reducing affinity for sterically sensitive targets .
Heterocyclic Moieties: Pyrrolidine vs. Morpholine (): Contains an oxygen atom, increasing polarity and altering solubility compared to pyrrolidine .
Sulfonyl Group :
- Critical for stabilizing interactions with serine/threonine residues in enzyme active sites (e.g., kinase inhibitors) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
